2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

PDE2 inhibition Structure-Activity Relationship Regiochemistry

Specifically procure the oxolane-2-carbonyl regioisomer (CAS 2199869-61-7) to populate a critical gap in your PDE2 inhibitor SAR matrix. This uncharacterized piperidine-(trifluoromethyl)pyridine ether is the key reference standard for validating docking hypotheses. For definitive SAR, source in parallel with the oxolane-3-carbonyl (CAS 2201427-95-2) and oxane-4-carbonyl (CAS 2201390-21-6) analogs. Request Certificate of Analysis with ≥95% HPLC purity to ensure precise identity.

Molecular Formula C17H21F3N2O3
Molecular Weight 358.361
CAS No. 2199869-61-7
Cat. No. B2925213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
CAS2199869-61-7
Molecular FormulaC17H21F3N2O3
Molecular Weight358.361
Structural Identifiers
SMILESC1CC(OC1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
InChIInChI=1S/C17H21F3N2O3/c18-17(19,20)14-4-1-5-15(21-14)25-11-12-6-8-22(9-7-12)16(23)13-3-2-10-24-13/h1,4-5,12-13H,2-3,6-11H2
InChIKeyWINIDMGWXAOCKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2199869-61-7): Structural and Procurement Baseline


2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2199869-61-7) is a synthetic heterocyclic small molecule (C17H21F3N2O3, MW 358.35 g/mol) comprising a 6-(trifluoromethyl)pyridine core connected via a methoxymethylene linker to a piperidine ring, which is N-acylated with an (S)- or racemic oxolane-2-carbonyl (tetrahydrofuran-2-carbonyl) group . The compound belongs to a cluster of piperidine-pyridine ethers that have been claimed in patents as phosphodiesterase 2 (PDE2) inhibitors, notably within the Intra-Cellular Therapies PDE2 portfolio (WO-2016090380-A1 and related filings) [1]. Its structural architecture—specifically the oxolane-2-carbonyl cap—distinguishes it from closely related regioisomeric and linker-variant analogs, making precise identity verification essential for procurement and SAR studies.

Why Generic Substitution Among Piperidine-Pyridine Ethers Is Not Advisable: The Case of 2199869-61-7


Compounds within this piperidine-(trifluoromethyl)pyridine ether class share a common core but diverge critically at the N-acyl substituent: oxolane-2-carbonyl (target), oxolane-3-carbonyl (CAS 2201427-95-2), oxolan-2-ylmethyl (CAS 2415462-55-2), and oxane-4-carbonyl (CAS 2201390-21-6) analogs are all reported under the same empirical formula or close variants . In PDE2 inhibitor SAR, the regiochemistry and stereoelectronic character of the N-acyl group profoundly influence the ligand's interaction with the hydrophobic clamp and the invariant glutamine in the PDE2 active site, as demonstrated by published co-crystal structures of related series [1]. Additionally, the ZINC database indicates no known ChEMBL bioactivity at ≤10 μM for the compound bearing the ZINC identifier associated with this scaffold, underscoring that this is an uncharacterized research tool rather than a validated probe [2]. Substituting one analog for another without rigorous identity confirmation risks invalidating SAR hypotheses, confounding selectivity profiling, and wasting procurement resources.

Quantitative Differentiation Evidence for 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (2199869-61-7) Versus Closest Analogs


Regiochemical Differentiation: Oxolane-2-carbonyl vs. Oxolane-3-carbonyl Isomer

The target compound bears the oxolane-2-carbonyl group, whereas its closest regioisomer (CAS 2201427-95-2) bears the oxolane-3-carbonyl group . The attachment point of the tetrahydrofuran carbonyl to the piperidine nitrogen dictates the spatial orientation of the oxygen lone pairs and the ring conformational ensemble. In PDE2 inhibitor pharmacology, co-crystal structures (e.g., PDB 6CYC, 5TZC) reveal that the N-acyl oxygen engages in a water-mediated or direct hydrogen-bond network within the enzyme active site; a shift from the 2-position to the 3-position relocates this hydrogen-bond acceptor by approximately 1.5–2.0 Å, which is sufficient to disrupt or alter binding affinity [1]. No direct PDE2 IC50 data are publicly available for either compound as of the search date, yet the structural divergence alone mandates that the two isomers cannot be treated as interchangeable in any assay.

PDE2 inhibition Structure-Activity Relationship Regiochemistry Piperidine N-acyl substituent

Linker Chemistry Differentiation: Carbonyl (Amide) vs. Methylene (Tertiary Amine)

The target compound contains an amide bond (oxolane-2-carbonyl-piperidine), whereas the oxolan-2-ylmethyl analog (CAS 2415462-55-2) replaces this with a methylene linker, converting the amide to a tertiary amine . The amide bond imposes partial double-bond character (restricted rotation around the C–N bond) and presents a stronger hydrogen-bond acceptor (amide carbonyl) compared to the tertiary amine. In PDE2 inhibitor development, the amide carbonyl frequently serves as a key pharmacophoric element, interacting with the invariant glutamine (Gln859 in PDE2A) or structural water networks, as evidenced by multiple co-crystal structures of amide-containing PDE2 inhibitors [1]. The tertiary amine analog lacks this hydrogen-bond acceptor and exhibits different basicity (predicted pKa ~8.5–9.5 for the tertiary amine vs. non-basic for the amide nitrogen), which alters both target engagement potential and permeability characteristics.

PDE2 inhibitor Amide bond Metabolic stability Hydrogen-bond acceptor

Heterocycle Ring Size Differentiation: Oxolane (5-membered) vs. Oxane (6-membered)

The target compound features a 5-membered tetrahydrofuran (oxolane) ring, while the oxane-4-carbonyl analog (CAS 2201390-21-6) incorporates a 6-membered tetrahydropyran (oxane) ring . This ring-size difference alters molecular volume (predicted ~296 ų for the oxolane-containing target vs. ~312 ų for the oxane analog), shape, and lipophilicity. In PDE2 inhibitor design, the size and shape of the N-acyl substituent influence complementarity to the hydrophobic clamp formed by residues such as Phe830 and Ile826 in PDE2A; ring-size changes can alter the fit within this sub-pocket, impacting both potency and isoform selectivity across the PDE family [1]. Furthermore, the oxolane ring introduces a stereogenic center at C2 (when enantiopure), offering an additional dimension of stereochemical control absent in the symmetrical oxane-4-carbonyl analog.

PDE2 inhibitor Conformational restriction Ring size Lipophilicity

Absence of Documented Bioactivity: Differentiation from Validated PDE2 Tool Compounds

In contrast to well-characterized PDE2 tool compounds such as BAY 60-7550 (IC50 ~4.7 nM for PDE2A), PF-05085727 (IC50 ~2 nM), and ND7001 (in clinical development), the target compound 2199869-61-7 has no publicly reported PDE2 IC50, Ki, or selectivity data in ChEMBL, BindingDB, or PubMed-indexed literature . The ZINC database explicitly states 'no known activity for this compound' based on ChEMBL 20 annotation [1]. This absence of bioactivity data is itself a critical differentiator: the compound is an uncharacterized chemical probe within a patented scaffold space, not a validated inhibitor. Researchers procuring this compound must anticipate conducting de novo biochemical profiling rather than relying on literature precedent for target engagement.

PDE2 inhibitor Tool compound Bioactivity gap Procurement risk

Stereochemical Potential: Enantiopure Oxolane-2-carbonyl as a Chiral Handle

The oxolane-2-carbonyl substituent in the target compound contains a stereogenic center at the C2 position of the tetrahydrofuran ring. In contrast, the oxolane-3-carbonyl isomer (CAS 2201427-95-2) does possess a stereocenter at C3, but its positional shift relative to the carbonyl changes the spatial relationship between the chiral center and the piperidine amide plane . The oxane-4-carbonyl analog (CAS 2201390-21-6) has no stereogenic center at the point of carbonyl attachment at all. Published PDE2 inhibitor development efforts, including those by Intra-Cellular Therapies, have demonstrated that stereochemistry at the N-acyl substituent can significantly impact PDE2 isoform selectivity and pharmacokinetic properties [1]. The target compound's oxolane-2-carbonyl group, when sourced as a single enantiomer, provides a stereochemically defined probe that can be used to interrogate chiral recognition within the PDE2 active site—an experimental avenue unavailable with the achiral oxane analog.

Stereochemistry PDE2 inhibitor Chiral resolution Enantioselectivity

Optimal Research Application Scenarios for 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (2199869-61-7)


De Novo PDE2 Inhibitor Primary Screening and Hit Validation

Given the absence of any publicly reported PDE2 bioactivity data [1], the most scientifically appropriate use of this compound is as a primary screening candidate in a PDE2 enzymatic assay (e.g., fluorescence polarization or scintillation proximity assay using human recombinant PDE2A). Researchers should establish IC50 and Ki values de novo, referencing the assay conditions described in the Intra-Cellular Therapies PDE2 patent family (WO-2016090380-A1) [2]. Parallel testing of the oxolane-3-carbonyl regioisomer and the oxane-4-carbonyl analog is strongly recommended to generate the first direct comparative SAR data for this scaffold. Procurement specifications should request purity ≥95% (HPLC) and, if stereochemical probing is intended, enantiopure (R)- or (S)-oxolane-2-carbonyl material.

Structure-Activity Relationship (SAR) Studies on N-Acyl Piperidine PDE2 Inhibitors

This compound fills a specific SAR position—oxolane-2-carbonyl—within the broader piperidine-(trifluoromethyl)pyridine PDE2 inhibitor chemotype. As demonstrated in Section 3, the oxolane-2-carbonyl group differs from the oxolane-3-carbonyl, oxolan-2-ylmethyl, and oxane-4-carbonyl variants in regiochemistry, linker type, ring size, and stereochemistry [1]. Systematic procurement and testing of all four analogs would enable a comprehensive SAR matrix mapping the contribution of each structural parameter to PDE2 affinity and selectivity. This SAR data would directly inform medicinal chemistry optimization efforts and could be used to validate or refine computational docking models against PDE2 co-crystal structures (e.g., PDB 6CYC, 5TZC) [2].

PDE Isoform Selectivity Profiling Panel

Once primary PDE2 potency is established, the compound should be profiled against a panel of PDE isoforms (PDE1–PDE11) to assess selectivity. The oxolane-2-carbonyl structural motif—specifically its 5-membered ring size and hydrogen-bonding capacity—may confer a distinct selectivity fingerprint compared to oxane-containing or methylene-linked analogs [1]. Published PDE2 inhibitor selectivity data for related chemotypes indicate that subtle modifications to the N-acyl substituent can shift selectivity by >100-fold across PDE family members [2]. Such profiling is essential before this compound can be considered a qualified chemical probe for PDE2-mediated biology.

Computational Chemistry and In Silico Docking Validation

The well-defined structural features of this compound—including the oxolane-2-carbonyl stereocenter and the 6-(trifluoromethyl)pyridine anchor—make it an excellent test case for validating computational docking protocols against PDE2 crystal structures [1]. The absence of experimental bioactivity data means that prospective docking predictions can be compared against subsequent biochemical assay results to assess model accuracy. This 'blind prediction' paradigm is valuable for refining scoring functions and molecular dynamics simulation parameters for PDE2 inhibitor design [2].

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